molecular formula C16H12O4 B1660841 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl- CAS No. 844-95-1

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-

Cat. No. B1660841
CAS RN: 844-95-1
M. Wt: 268.26 g/mol
InChI Key: MXFHUAREZRSXMW-UHFFFAOYSA-N
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Patent
US04166862

Procedure details

10 g of 5,7-diacetoxy-2-methyl-isoflavone of m.p. 177°-178° C. prepared by the method described in Example 5 are boiled for 10 minutes with 50 ml of methanol and with a solution of 5 g of sodium hydroxide in 30 ml of water. On acidifying the solution with a 10% aqueous sulphuric acid, the precipitated product is filtered, affording 6 g of 5,7-dihydroxy-2-methyl-isoflavone, m.p. 228°-229° C.
Name
5,7-diacetoxy-2-methyl-isoflavone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]([O:15]C(=O)C)[CH:12]=[C:11]2[C:6]=1[C:7](=[O:26])[C:8]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:9]([CH3:19])[O:10]2)(=O)C.CO.[OH-].[Na+].S(=O)(=O)(O)O>O>[OH:4][C:5]1[CH:14]=[C:13]([OH:15])[CH:12]=[C:11]2[C:6]=1[C:7](=[O:26])[C:8]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:9]([CH3:19])[O:10]2 |f:2.3|

Inputs

Step One
Name
5,7-diacetoxy-2-methyl-isoflavone
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC1=C2C(C(=C(OC2=CC(=C1)OC(C)=O)C)C1=CC=CC=C1)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(C(=C(OC2=CC(=C1)O)C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.